Ethyl 5-trifluoroacetyl-2-thenoate

Description

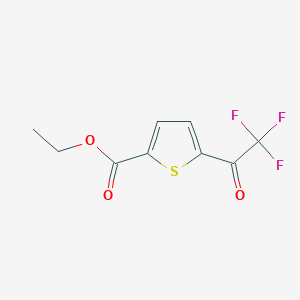

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-(2,2,2-trifluoroacetyl)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O3S/c1-2-15-8(14)6-4-3-5(16-6)7(13)9(10,11)12/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCKQIBUJPOSIOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(S1)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645233 | |

| Record name | Ethyl 5-(trifluoroacetyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898787-39-8 | |

| Record name | Ethyl 5-(trifluoroacetyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Routes to Ethyl 5-trifluoroacetyl-2-thenoate

The preparation of this compound has been achieved through several established methodologies, primarily revolving around the functionalization of a pre-existing thiophene (B33073) core.

Multi-step Synthesis Approaches

The most common approach to synthesizing this compound is through a multi-step sequence. A primary and well-documented method is the Friedel-Crafts acylation of ethyl 2-thenoate. This electrophilic aromatic substitution reaction introduces the trifluoroacetyl group onto the thiophene ring. organic-chemistry.org The reaction typically involves treating ethyl 2-thenoate with a suitable trifluoroacetylating agent, such as trifluoroacetic anhydride (B1165640) (TFAA), in the presence of a catalyst.

The regioselectivity of this acylation is crucial. The electron-withdrawing nature of the ester group at the 2-position of the thiophene ring directs the incoming electrophile to the 5-position, leading to the desired product.

A general reaction scheme is as follows:

Ethyl 2-thenoate + Trifluoroacetic Anhydride --(Catalyst)--> this compound

The choice of catalyst and reaction conditions plays a significant role in the efficiency of this transformation.

Role of Fluorinated 1,3-Dicarbonyl Compounds as Synthons

Fluorinated 1,3-dicarbonyl compounds, such as ethyl 4,4,4-trifluoro-3-oxobutanoate (a tautomer of ethyl trifluoroacetoacetate), serve as versatile building blocks in the synthesis of various fluorinated heterocycles. researchgate.netresearchgate.netnih.gov While not a direct precursor to this compound via a simple cyclization, its reactivity is central to constructing related fluorinated moieties that can be further elaborated. For instance, ethyl 4,4,4-trifluoro-3-oxobutanoate can react with various reagents to form substituted thiophenes, which could then be functionalized to yield the target molecule.

The inherent reactivity of the dicarbonyl system allows for condensations and cyclizations, providing a pathway to diverse heterocyclic systems containing a trifluoromethyl ketone group.

Precursor Chemistry and Reaction Pathways

The primary precursor for the most direct synthetic route is ethyl 2-thenoate . This starting material is commercially available or can be synthesized by the esterification of 2-thenoic acid. The key reaction pathway is the electrophilic substitution on the thiophene ring.

The trifluoroacetylating agent, typically trifluoroacetic anhydride (TFAA) , serves as the source of the electrophilic trifluoroacetyl group. In the presence of a catalyst, TFAA generates a highly reactive acylium ion or a related electrophilic species that attacks the electron-rich thiophene ring.

The reaction pathway involves the formation of a sigma complex (also known as an arenium ion) as an intermediate, followed by the loss of a proton to restore the aromaticity of the thiophene ring, resulting in the final product.

Novel and Emerging Synthetic Strategies

Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally benign methods for the synthesis of complex molecules like this compound.

Catalytic Approaches in Synthesis

The Friedel-Crafts acylation, a cornerstone of this synthesis, has seen the exploration of various catalytic systems to improve yields and reduce the environmental impact. While traditional Lewis acids like aluminum chloride can be used, research has shown that other catalysts can be more effective and selective for the trifluoroacetylation of thiophenes.

For instance, studies on the trifluoroacetylation of electron-rich thiophenes have demonstrated that nitrogen bases like pyridine (B92270) can effectively catalyze the reaction with trifluoroacetic anhydride, often leading to higher yields compared to uncatalyzed reactions. unit.no Another study highlights the use of magnesium perchlorate (B79767) dihydrate as a catalyst for the direct trifluoroacetylation of thiophene derivatives with TFAA, affording the products in high yields. cnr.it The use of trifluoroacetic acid itself as a catalyst for Friedel-Crafts acylation reactions with trifluoroacetic anhydride has also been reported, offering a recyclable and less wasteful alternative. google.com

| Catalyst | Substrate | Acylating Agent | Conditions | Yield | Reference |

| Pyridine | 2-Methoxythiophene | TFAA | Dichloromethane, rt | Very Good | unit.no |

| Magnesium Perchlorate Dihydrate | Thiophene derivatives | TFAA | "One-pot" | High | cnr.it |

| Trifluoroacetic Acid | Aromatic Compounds | TFAA | Variable | High | google.com |

| Zinc Halides | Thiophenes | Acetic Anhydride | Not specified | Effective | google.com |

| Bismuth/Scandium Triflate | Anisole, etc. | Carboxylic Acids/TFAA | 30 °C, solventless | Good | researchgate.net |

This table presents a summary of various catalytic systems used in Friedel-Crafts acylation reactions relevant to the synthesis of the target compound.

Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of functionalized thiophenes to minimize waste and the use of hazardous substances. nih.govresearchgate.net While specific green synthesis protocols for this compound are not extensively documented, general strategies for greener thiophene synthesis are relevant.

These strategies include:

Use of Greener Solvents: Replacing hazardous solvents with more environmentally benign alternatives.

Catalytic Reactions: Employing catalysts to reduce the need for stoichiometric reagents and minimize waste. mdpi.comrsc.orgnih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Multi-component Reactions: Combining several steps into a single pot to reduce solvent use and purification steps.

For example, the development of catalytic Friedel-Crafts acylations using recyclable catalysts or solvent-free conditions aligns with green chemistry principles. organic-chemistry.orgresearchgate.net The use of lipase-catalyzed reactions for the synthesis of dihydrothiophenes also represents a move towards more sustainable and environmentally friendly processes. mdpi.com

Scalability and Industrial Implications of Synthetic Processes

The industrial-scale production of this compound is intrinsically linked to the efficiency, cost-effectiveness, and environmental impact of the chosen synthetic route. The Friedel-Crafts acylation, while a cornerstone of organic synthesis, presents several challenges when transitioning from laboratory to industrial production.

A primary consideration for scalability is the choice of catalyst. Traditional Lewis acids like aluminum chloride, while effective, are often required in stoichiometric amounts, leading to the generation of large volumes of corrosive and environmentally hazardous waste. The workup procedures to remove these catalysts can be complex and costly. Modern advancements have focused on the development of heterogeneous solid acid catalysts, such as zeolites and metal oxides, which can be easily separated from the reaction mixture and potentially regenerated and reused, thereby reducing waste and operational costs. For instance, the use of a single crystalline and ultrathin nanosheet assembly of scrutiniyte-SnO₂ has shown remarkable catalytic activity and regioselectivity in the Friedel-Crafts acylation of thiophene, achieving quantitative yields of 2-acylated products under solvent-free conditions. acs.org Such innovations are pivotal for creating a more sustainable and economically viable industrial process.

Another critical factor is the management of reaction conditions. The acylation of thiophene derivatives can be highly exothermic, necessitating robust thermal management systems in large-scale reactors to prevent runaway reactions and ensure product selectivity. The choice of solvent also has significant industrial implications. While chlorinated solvents are often used in laboratory settings, their environmental persistence and toxicity are major drawbacks. The development of processes that utilize greener solvents or even solvent-free conditions is a key goal for industrial synthesis.

The industrial implications of producing this compound are tied to its potential applications. Trifluoroacetylated heterocycles are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals. researchgate.net The electron-withdrawing nature of the trifluoroacetyl group can significantly influence the biological activity of a molecule. Furthermore, thiophene-based materials have found applications in organic electronics, and the introduction of a trifluoromethyl group can modulate their electronic properties, opening avenues for the development of new functional materials. nih.gov

A hypothetical scalable synthesis of this compound could involve a continuous flow process using a packed-bed reactor containing a solid acid catalyst. This approach offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and greater consistency in product quality.

Table 1: Comparison of Potential Catalytic Systems for Industrial Synthesis

| Catalyst System | Advantages | Disadvantages |

| Aluminum Chloride (AlCl₃) | High reactivity, well-established | Stoichiometric amounts required, corrosive waste generation, difficult workup |

| Metal Triflates (e.g., Sc(OTf)₃) | Catalytic amounts sufficient, high efficiency | High cost, moisture sensitive |

| Solid Acid Catalysts (e.g., Zeolites, SnO₂) | Reusable, easily separated, environmentally benign | May require higher temperatures, potential for lower activity |

Table 2: Key Precursor Information

| Compound Name | Chemical Formula | Key Synthetic Route |

| Ethyl 2-thenoate | C₇H₈O₂S | Esterification of 2-thiophenecarboxylic acid |

| Trifluoroacetic Anhydride | C₄F₆O₃ | Dehydration of trifluoroacetic acid |

Chemical Reactivity and Transformation Mechanisms

Reactions of the Trifluoroacetyl Group

The trifluoroacetyl group is a powerful electrophilic site due to the strong electron-withdrawing effect of the three fluorine atoms. This makes the carbonyl carbon highly susceptible to nucleophilic attack.

The carbonyl carbon of the trifluoroacetyl group is significantly polarized, rendering it highly electrophilic and prone to attack by a wide range of nucleophiles. libretexts.org This reactivity is more pronounced than in non-fluorinated ketones. Reactions typically begin with the attack of a nucleophile on the carbonyl carbon, forming a tetrahedral intermediate. msu.edu

Under basic conditions, strong nucleophiles can attack the carbonyl directly. youtube.com In contrast, weak nucleophiles often require acid catalysis, which involves protonation of the carbonyl oxygen to further increase the electrophilicity of the carbonyl carbon. msu.eduyoutube.com The stability of the resulting intermediate and the reaction conditions dictate the final product. For instance, the reaction of esters with the trifluoromethyl anion (CF₃⁻), generated from fluoroform, can yield trifluoromethyl ketones. beilstein-journals.org Similarly, nucleophilic attack by hydride or carbanion reagents can lead to the formation of alcohols. msu.edu

Table 1: Nucleophilic Reactions at the Trifluoroacetyl Group

| Reaction Type | Reagents | Product |

| Hydride Reduction | Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) | 1,1,1-Trifluoro-2-hydroxypropyl substituted thiophene (B33073) |

| Grignard Reaction | Organomagnesium halides (R-MgX) | Tertiary alcohol |

| Hydration | Water (H₂O), acid or base catalyst | Gem-diol (hydrate) |

| Cyanohydrin Formation | Hydrogen cyanide (HCN), cyanide salt (e.g., KCN) | Cyanohydrin |

The trifluoroacetyl group can be cleaved under specific conditions. This transformation is valuable in synthetic routes where the group is used for activation or as a protecting group. Acid-catalyzed cleavage is a common method. For example, trifluoroacetic acid (TFA) is widely used to cleave various protecting groups in peptide synthesis, proceeding through the formation of reactive cationic species. While not a direct cleavage of a trifluoroacetyl group from a molecule, the principles of acid-mediated cleavage are analogous.

In some contexts, the trifluoroacetyl group can be involved in intramolecular reactions or cleaved by specific reagents. For example, the cleavage of ethers has been demonstrated using trifluoroacetyl triflate, where the reaction proceeds via nucleophilic attack of the triflate anion on the activated ether. nih.gov

Reactions of the Thiophene Ring System

The thiophene ring is an aromatic system, but its reactivity is significantly modulated by the two strong electron-withdrawing substituents: the trifluoroacetyl group at position 5 and the ethyl ester at position 2.

Thiophene is generally more reactive towards electrophilic substitution than benzene (B151609) because the sulfur atom can stabilize the intermediate sigma complex (Wheland intermediate) through electron donation. numberanalytics.com However, in Ethyl 5-trifluoroacetyl-2-thenoate, the powerful deactivating effect of the two electron-withdrawing groups makes electrophilic substitution challenging. These groups direct incoming electrophiles to the meta positions, which are the C3 and C4 positions of the thiophene ring.

Quantum chemistry calculations on similarly substituted thiophenes (e.g., with -CHO, -COMe, or -CO₂Me groups) show that the regioselectivity of substitution can be influenced by the presence of a catalyst. researchgate.net For thiophene derivatives with electron-withdrawing groups, substitution at the α' (adjacent to the sulfur) position may be preferred without a catalyst, whereas β-substitution is favored when a Lewis acid catalyst like AlCl₃ is used. researchgate.net Given the substitution pattern of this compound, electrophilic attack would be directed to the C3 or C4 positions.

Table 2: Potential Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagents | Major Product(s) |

| Nitration | Nitric acid (HNO₃), Sulfuric acid (H₂SO₄) | 3-Nitro or 4-Nitro derivative |

| Halogenation | Bromine (Br₂), Lewis acid (e.g., FeBr₃) | 3-Bromo or 4-Bromo derivative |

| Sulfonation | Fuming sulfuric acid (H₂SO₄/SO₃) | 3-Sulfonic acid or 4-Sulfonic acid derivative |

| Friedel-Crafts Acylation | Acyl chloride (RCOCl), Lewis acid (AlCl₃) | 3-Acyl or 4-Acyl derivative (generally difficult) |

Beyond electrophilic substitution, the thiophene ring can be functionalized through various other reactions. Thiophenes substituted with electron-withdrawing groups can act as dienophiles in polar Diels-Alder reactions, leading to the formation of complex bicyclic structures. researchgate.net This reactivity opens pathways for synthesizing benzothiophene (B83047) derivatives.

Additionally, metal-halogen exchange on halogenated precursors of this compound would provide a route to nucleophilic thiophene species, which could then be reacted with a variety of electrophiles to introduce diverse functional groups at specific positions.

Reactions of the Ester Moiety

The ethyl ester group undergoes a range of characteristic reactions, primarily involving nucleophilic acyl substitution.

The most common reaction is hydrolysis, which can be catalyzed by either acid or base. libretexts.org Acid-catalyzed hydrolysis is a reversible equilibrium process where the ester is heated with excess water in the presence of a strong acid catalyst, yielding the carboxylic acid and ethanol. chemguide.co.uklibretexts.orgchemguide.co.uk Base-catalyzed hydrolysis (saponification) is an irreversible reaction that goes to completion, producing the carboxylate salt and ethanol. libretexts.orgchemguide.co.uk The free carboxylic acid can then be obtained by acidification of the salt. chemguide.co.uk

The ester can also be converted to other derivatives. Transesterification can be achieved by reacting it with a different alcohol in the presence of an acid or base catalyst. Reaction with ammonia (B1221849) or amines yields the corresponding amide.

Furthermore, the ester group can be reduced. A study has shown that the reduction of esters with borane-ammonia can be selectively directed by the choice of catalyst. organic-chemistry.org Using titanium(IV) chloride (TiCl₄) as a mediator leads to the deoxygenative reduction of the ester to an ether, while using boron trifluoride etherate (BF₃·OEt₂) as a catalyst reduces the ester to the corresponding primary alcohol. organic-chemistry.org

Table 3: Reactions at the Ester Moiety

| Reaction Type | Reagents | Product | Citation |

| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (e.g., HCl, H₂SO₄) | 5-(Trifluoroacetyl)thiophene-2-carboxylic acid + Ethanol | libretexts.org |

| Base-Catalyzed Hydrolysis (Saponification) | NaOH or KOH, H₂O | Sodium or Potassium 5-(trifluoroacetyl)thiophene-2-carboxylate + Ethanol | chemguide.co.uk |

| Reduction to Alcohol | 1. BH₃-NH₃, BF₃·OEt₂ 2. Workup | (5-(Trifluoroacetyl)thiophen-2-yl)methanol | organic-chemistry.org |

| Reduction to Ether | 1. BH₃-NH₃, TiCl₄ 2. Workup | 2-(Ethoxymethyl)-5-(trifluoroacetyl)thiophene | organic-chemistry.org |

| Aminolysis | Ammonia (NH₃) or Primary/Secondary Amine (RNH₂/R₂NH) | 5-(Trifluoroacetyl)thiophene-2-carboxamide | |

| Transesterification | Different alcohol (R'-OH), Acid or Base Catalyst | New ester + Ethanol |

Transesterification Reactions

Transesterification is a chemical process that involves exchanging the organic R″ group of an ester with the organic R′ group of an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com In the context of this compound, transesterification would involve the substitution of the ethyl group of the ester with a different alkyl or aryl group from an alcohol.

The general mechanism for base-catalyzed transesterification involves the nucleophilic attack of an alkoxide on the carbonyl carbon of the ester, leading to a tetrahedral intermediate. This intermediate then collapses, eliminating the original alkoxide (ethoxide in this case) to form the new ester. masterorganicchemistry.com

For acid-catalyzed transesterification, the reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then attacks this carbon, and after a series of proton transfer steps, the original alcohol (ethanol) is eliminated. masterorganicchemistry.com The use of the new alcohol as a solvent can drive the equilibrium towards the desired product. masterorganicchemistry.com

Research on similar compounds, such as ethyl trifluoroacetate (B77799), has shown that transesterification is a viable method for creating different esters. For instance, methyl trifluoroacetate can be produced from ethyl trifluoroacetate using a solid acid catalyst like Amberlyst-15, with conversions reaching up to 76%. researchgate.netresearchgate.net Heterogeneous catalysts are often preferred as they are more environmentally friendly and easier to separate from the reaction mixture. ntnu.no

Hydrolysis and Saponification Reactions

Hydrolysis

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. chemguide.co.uk In the case of esters, hydrolysis results in the formation of a carboxylic acid and an alcohol. chemguide.co.uk The hydrolysis of this compound would yield 5-trifluoroacetyl-2-thenoic acid and ethanol. This reaction can be catalyzed by either an acid or a base. chemguide.co.uk

Acid-catalyzed hydrolysis is a reversible reaction. chemguide.co.uk To achieve complete hydrolysis, an excess of water is typically used. chemguide.co.uk The mechanism is the reverse of Fischer esterification.

Saponification

Saponification is the base-promoted hydrolysis of an ester, which produces a carboxylate salt and an alcohol. masterorganicchemistry.comyoutube.com This reaction is irreversible because the final deprotonation of the carboxylic acid by the base drives the reaction to completion. masterorganicchemistry.com

The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. masterorganicchemistry.comyoutube.com This intermediate then expels the alkoxide leaving group (ethoxide) to form the carboxylic acid, which is subsequently deprotonated by the base to form the carboxylate salt. masterorganicchemistry.com

Studies on similar compounds like S-ethyl trifluorothioacetate have shown that the nature of the leaving group affects the reaction rate. mdpi.com While direct experimental data for this compound is not available, the principles of ester hydrolysis and saponification are well-established and would apply.

Cyclization and Condensation Reactions

The presence of both a ketone and an ester functional group on the thiophene ring makes this compound a valuable precursor for the synthesis of various heterocyclic systems through cyclization and condensation reactions.

Formation of Fused Heterocyclic Systems

This compound can be utilized to construct fused heterocyclic systems, where another ring is fused to the thiophene core. These reactions often involve the reactivity of the trifluoroacetyl group and the adjacent position on the thiophene ring.

For example, the trifluoroacetyl group can act as an electrophilic site for intramolecular cyclization or as a handle for introducing other functional groups that can then participate in cyclization reactions. The specific reaction pathways and resulting heterocyclic systems would depend on the chosen reagents and reaction conditions.

Reactions with Dinucleophiles

Dinucleophiles are molecules that contain two nucleophilic centers. The reaction of this compound with dinucleophiles can lead to the formation of various heterocyclic compounds. The two electrophilic centers in this compound, the carbonyl carbon of the ester and the carbonyl carbon of the trifluoroacetyl group, can react with the two nucleophilic sites of the dinucleophile.

For instance, reactions with N-C-N dinucleophiles like guanidine, acetamidine, or benzamidine (B55565) could potentially lead to the formation of pyrimidine (B1678525) derivatives fused to the thiophene ring. researchgate.net The reaction would likely proceed through initial nucleophilic attack at one of the carbonyl groups, followed by an intramolecular condensation reaction to form the new heterocyclic ring.

Below is a table summarizing the types of reactions discussed:

| Reaction Type | Reactants | Products | Key Features |

| Transesterification | This compound, Alcohol (R'OH) | R' 5-trifluoroacetyl-2-thenoate, Ethanol | Exchange of the ester's alkyl group. Can be acid or base-catalyzed. masterorganicchemistry.com |

| Hydrolysis | This compound, Water | 5-trifluoroacetyl-2-thenoic acid, Ethanol | Reversible reaction, often acid-catalyzed. chemguide.co.uk |

| Saponification | This compound, Base (e.g., NaOH) | Sodium 5-trifluoroacetyl-2-thenoate, Ethanol | Irreversible base-promoted hydrolysis. masterorganicchemistry.com |

| Cyclization | This compound | Fused heterocyclic systems | Intramolecular reaction to form a new ring. |

| Reaction with Dinucleophiles | This compound, Dinucleophile (e.g., Guanidine) | Thiophene-fused heterocycles (e.g., pyrimidines) | Formation of a new heterocyclic ring through condensation. researchgate.net |

Applications in Advanced Organic Synthesis

Utilization as a Building Block for Complex Molecules

The reactivity of the functional groups present in Ethyl 5-trifluoroacetyl-2-thenoate makes it a valuable precursor for the synthesis of more complex molecular structures. The ethyl ester can be readily converted into other functional groups, such as amides or hydrazides, while the trifluoroacetyl group can participate in a variety of chemical transformations.

While direct synthesis of fluoroacetylthiophene oxadiazoles (B1248032) from this compound is not extensively documented, a plausible synthetic pathway can be inferred from established methods for synthesizing 1,3,4-oxadiazoles from thiophene (B33073) derivatives. The general approach involves the conversion of a carboxylic acid ester to a carbohydrazide (B1668358), which is then cyclized to form the oxadiazole ring.

The proposed synthetic route would commence with the reaction of this compound with hydrazine (B178648) hydrate (B1144303) to yield the corresponding 5-trifluoroacetyl-2-thenohydrazide. This intermediate carbohydrazide can then undergo cyclization under various conditions to form the desired 1,3,4-oxadiazole (B1194373) ring. For instance, reaction with a suitable one-carbon component, such as triethyl orthoformate, or dehydration of a diacylhydrazine derivative can lead to the formation of the oxadiazole moiety. This method provides a versatile platform for introducing the fluoroacetylthiophene scaffold into more complex heterocyclic systems.

Trifluoroacetyl-substituted thiophenes have emerged as a promising class of inhibitors for Class II human histone deacetylases (HDACs). Specifically, 5-(trifluoroacetyl)thiophene-2-carboxamides have been identified as potent and selective inhibitors of these enzymes. nih.gov this compound serves as a key precursor in the synthesis of these important bioactive molecules.

The synthetic strategy involves the conversion of the ethyl ester of this compound into a carboxamide functionality. This transformation is typically achieved by aminolysis of the ester with an appropriate amine. The resulting 5-(trifluoroacetyl)thiophene-2-carboxamides have demonstrated significant inhibitory activity against Class II HDACs. nih.gov Further studies have focused on the metabolic stability of these compounds, leading to the identification of more stable and potent inhibitors. nih.gov

| Compound Class | Target | Significance |

| 5-(Trifluoroacetyl)thiophene-2-carboxamides | Class II Human Histone Deacetylases (HDACs) | Potent and selective inhibition of enzymes involved in gene regulation. |

Role in the Synthesis of Pharmacologically Active Agents

The trifluoroacetylthiophene scaffold is a recurring motif in a variety of pharmacologically active agents. The unique electronic properties conferred by the trifluoromethyl group and the thiophene ring contribute to the biological activity of these molecules.

Trifluoroacetylated thiophenes are valuable intermediates in the synthesis of a wide range of biologically active compounds. unit.no The trifluoroacetyl group can act as a bioisostere for other functional groups and can enhance the metabolic stability and cell permeability of drug candidates. While the direct use of this compound as a key intermediate is not always explicitly detailed, its structural motifs are found in various medicinal chemistry programs. For instance, intermediates like 2,3,4,5-Tetrahydro-7,8-dinitro-3-(trifluoroacetyl)-1,5-methano-1H-3-benzazepine are used in the preparation of nicotinic receptor ligand analogs. scbt.com

The structural framework of this compound has inspired the design and synthesis of various analogues with potential biological applications. The introduction of a trifluoroacetyl group into a molecule can significantly impact its biological activity. For example, N-(trifluoroacetyl)adriamycin derivatives have been investigated as adriamycin analogues with altered biological properties. nih.gov While not directly derived from this compound, these studies highlight the importance of the trifluoroacetyl moiety in modulating biological activity. The systematic exploration of structural analogues, a common strategy in drug discovery, often involves creating libraries of related compounds to identify those with optimal activity and properties. nih.gov

| Compound/Analog Class | Biological Relevance/Target | Key Structural Feature |

| N-(trifluoroacetyl)adriamycin analogues | Cancer therapy | Trifluoroacetyl group |

| Thiophene carboxamide derivatives | Antiproliferative agents | Thiophene carboxamide scaffold |

| 2,3,4,5-Tetrahydro-7,8-dinitro-3-(trifluoroacetyl)-1,5-methano-1H-3-benzazepine | Nicotinic receptor ligand analogs | Trifluoroacetyl group |

Application in Material Science Precursors

The application of this compound as a precursor in material science is an area that is not well-documented in publicly available scientific literature. While thiophene-based polymers are known for their electronic properties and have applications in organic electronics, the specific contribution of the trifluoroacetyl group in this context is not clearly defined. nih.govrsc.org Research into fluorinated polymers suggests that the incorporation of fluorine atoms can impart unique properties such as thermal stability and altered electronic characteristics. However, specific examples of polymers or materials derived directly from this compound are not readily found in current research. unit.no

Development of Novel Reagents and Catalysts from Derivatives

The derivatization of this compound can lead to the development of new reagents and catalysts.

The strong electron-withdrawing nature of the trifluoroacetyl group can be harnessed to create new Lewis acidic catalysts. For instance, conversion of the ester group to other functionalities could lead to bidentate ligands that, when complexed with a metal center, could exhibit unique catalytic activity. The trifluoromethyl group can enhance the Lewis acidity of the metal center, potentially leading to more efficient and selective catalysts for a variety of organic transformations.

Furthermore, derivatives of this compound could be employed as specialized reagents in organic synthesis. For example, conversion of the ketone to a trifluoromethylated alcohol could provide a chiral building block after resolution. The corresponding carboxylic acid, obtained via ester hydrolysis, could be used as a precursor for the synthesis of various activated acylating agents.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Ethyl 2-thenoate |

| Trifluoroacetic anhydride (B1165640) |

| Aluminum chloride |

| Tin(IV) chloride |

Spectroscopic and Advanced Characterization Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Elucidation of Molecular Structure and Conformation via ¹H, ¹³C, and ¹⁹F NMR

A thorough analysis using ¹H, ¹³C, and ¹⁹F NMR would be required to confirm the molecular structure of Ethyl 5-trifluoroacetyl-2-thenoate.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the ethyl group and the thiophene (B33073) ring protons. The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, with their chemical shifts influenced by the adjacent ester functionality. The protons on the thiophene ring would appear as doublets in the aromatic region, with their specific chemical shifts and coupling constants providing information about their relative positions on the substituted ring.

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms in the molecule. Key signals would include those for the carbonyl carbons of the ester and the trifluoroacetyl group, the carbons of the thiophene ring, and the carbons of the ethyl group. The chemical shifts of the thiophene carbons would be particularly informative for confirming the substitution pattern.

¹⁹F NMR: Given the presence of a trifluoromethyl (-CF₃) group, ¹⁹F NMR spectroscopy is a crucial tool. This technique is highly sensitive to the fluorine environment and would be expected to show a singlet for the three equivalent fluorine atoms of the -CF₃ group. The chemical shift of this signal would be characteristic of a trifluoromethyl ketone.

A hypothetical data table for the expected NMR shifts is presented below.

| Atom | Nucleus | Expected Chemical Shift (ppm) | Multiplicity |

| Ethyl -CH₃ | ¹H | ~1.3 | Triplet |

| Ethyl -CH₂- | ¹H | ~4.3 | Quartet |

| Thiophene H-3 | ¹H | ~7.2-7.8 | Doublet |

| Thiophene H-4 | ¹H | ~7.2-7.8 | Doublet |

| Ethyl -CH₃ | ¹³C | ~14 | |

| Ethyl -CH₂- | ¹³C | ~62 | |

| Thiophene C-2 | ¹³C | ~130-140 | |

| Thiophene C-3 | ¹³C | ~125-135 | |

| Thiophene C-4 | ¹³C | ~125-135 | |

| Thiophene C-5 | ¹³C | ~140-150 | |

| Ester C=O | ¹³C | ~160-165 | |

| Ketone C=O | ¹³C | ~180-190 (quartet due to C-F coupling) | |

| -CF₃ | ¹³C | ~115 (quartet due to C-F coupling) | |

| -CF₃ | ¹⁹F | ~ -70 to -80 | Singlet |

Mechanistic Investigations using Dynamic NMR Techniques

Dynamic NMR (DNMR) techniques could be employed to investigate conformational dynamics, such as restricted rotation around single bonds. For this compound, DNMR could potentially be used to study the rotational barrier around the C(5)-C(O) bond of the trifluoroacetyl group attached to the thiophene ring. By monitoring changes in the NMR spectrum at different temperatures, it might be possible to determine the energy barrier for this rotation. However, specific studies employing these techniques on this compound are not currently reported in the literature.

Mass Spectrometry (MS) Applications

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio, providing information about the molecular weight and elemental composition.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is critical for determining the exact mass of this compound, which in turn allows for the unambiguous determination of its elemental formula. The calculated exact mass for C₉H₇F₃O₃S is 252.0068. HRMS analysis would be expected to yield a measured mass that is within a few parts per million (ppm) of this theoretical value, providing strong evidence for the compound's identity.

Fragmentation Pattern Analysis for Structural Confirmation

Electron ionization mass spectrometry (EI-MS) would induce fragmentation of the parent molecule, and the resulting fragmentation pattern would serve as a "fingerprint" for structural confirmation. The analysis of these fragments helps to piece together the molecular structure. Key expected fragmentation pathways for this compound would likely involve:

Loss of the ethoxy group (-OCH₂CH₃) from the ester.

Cleavage of the trifluoroacetyl group (-COCF₃).

Loss of the trifluoromethyl radical (-CF₃).

Fragmentation of the thiophene ring.

A hypothetical table of major fragments is presented below.

| Fragment Ion | Proposed Structure | m/z (mass-to-charge ratio) |

| [M]⁺ | C₉H₇F₃O₃S⁺ | 252 |

| [M - OCH₂CH₃]⁺ | C₇H₄F₃O₂S⁺ | 207 |

| [M - COCF₃]⁺ | C₆H₅O₂S⁺ | 141 |

| [M - CF₃]⁺ | C₈H₇O₃S⁺ | 183 |

| [CF₃]⁺ | CF₃⁺ | 69 |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman spectroscopy provide information about the functional groups present in a molecule.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups. The most prominent peaks would likely be the C=O stretching vibrations for the ester and the ketone, which would appear in the region of 1650-1750 cm⁻¹. The C-F stretching vibrations of the trifluoromethyl group would be expected to produce strong absorptions in the 1100-1300 cm⁻¹ region. The spectrum would also show C-H stretching and bending vibrations for the ethyl group and the thiophene ring, as well as C-S stretching vibrations characteristic of the thiophene ring.

A table summarizing the expected key vibrational frequencies is provided below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Ester) | Stretch | ~1720-1740 | Strong |

| C=O (Ketone) | Stretch | ~1680-1700 | Strong |

| C-F | Stretch | ~1100-1300 | Strong |

| C-O (Ester) | Stretch | ~1200-1300 | Strong |

| Thiophene C-H | Stretch | ~3100 | Medium |

| Ethyl C-H | Stretch | ~2850-2960 | Medium |

| Thiophene Ring | Stretch | ~1400-1500 | Medium-Weak |

X-ray Crystallography of Derivatives and Co-crystals

For a compound like this compound, obtaining a single crystal suitable for X-ray diffraction may present challenges. In such cases, researchers often synthesize derivatives of the target molecule to improve its ability to crystallize. nih.gov For instance, a study on N-(thiophen-2-ylmethyl)thiophene-2-carboxamide successfully used X-ray diffraction to characterize its structure, confirming the molecular geometry and intermolecular hydrogen bonding patterns. nih.gov A similar approach could be employed for derivatives of this compound to elucidate its precise solid-state conformation.

Another advanced strategy for obtaining crystalline materials with tailored properties is co-crystallization. rsc.org A co-crystal is a multi-component crystalline solid where the components are held together by non-covalent interactions. rsc.org This technique is widely used in the pharmaceutical industry to improve properties like solubility and stability. rsc.org By selecting an appropriate co-former molecule that can interact with the thiophene, ester, or ketone functionalities of this compound, it may be possible to engineer a novel crystalline form amenable to crystallographic analysis.

A crystallographic study of a derivative or co-crystal of this compound would provide invaluable structural data, including the planarity of the thiophene ring, the relative orientation of the ethyl ester and trifluoroacetyl substituents, and any significant intermolecular forces that dictate the crystal packing.

Table 2: Illustrative Crystallographic Data for a Hypothetical Thiophene Derivative (Based on published data for N-(thiophen-2-ylmethyl)thiophene-2-carboxamide)

| Parameter | Example Value | Reference |

| Chemical Formula | C₁₀H₉NOS₂ | nih.gov |

| Formula Weight | 223.31 | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a (Å) | 10.5132 (4) | nih.gov |

| b (Å) | 5.7011 (2) | nih.gov |

| c (Å) | 17.0707 (7) | nih.gov |

| β (°) | 101.521 (2) | nih.gov |

| Volume (ų) | 1001.31 (7) | nih.gov |

| Z (molecules/unit cell) | 4 | nih.gov |

| Note: This table serves as an example of the type of data obtained from an X-ray crystallography experiment and does not represent data for this compound itself. |

Computational Chemistry and Mechanistic Elucidation

Density Functional Theory (DFT) Studies

General principles of DFT involve the use of functionals to approximate the exchange-correlation energy, a key component of the total electronic energy of a molecule. Through these calculations, insights into various molecular properties can be gained.

Optimization of Molecular Geometry and Electronic Structure

This subsection would have presented the optimized bond lengths, bond angles, and dihedral angles of Ethyl 5-trifluoroacetyl-2-thenoate as calculated by a specified level of theory (e.g., B3LYP/6-31G*). The electronic structure analysis would have included details on the distribution of electron density and electrostatic potential.

Prediction of Spectroscopic Parameters

DFT is a reliable method for predicting vibrational frequencies (IR and Raman), which can be compared with experimental spectra for validation. This section would have contained a table of predicted vibrational modes and their assignments for this compound.

Analysis of Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. An analysis for this compound would have included the energies of these orbitals, their spatial distribution, and the resulting HOMO-LUMO gap, which is an indicator of chemical stability and reactivity.

Reaction Mechanism Studies

Computational methods are invaluable for mapping out the energetic landscape of chemical reactions, providing a deeper understanding of how reactions proceed.

Potential Energy Surface (PES) Scans

PES scans are performed to identify stationary points (reactants, products, intermediates, and transition states) along a reaction coordinate. For a reaction involving this compound, this would involve systematically changing a geometric parameter (like a bond length or angle) and calculating the energy at each step.

Transition State Elucidation and Reaction Pathway Analysis

This section would have detailed the geometry and energetic properties of the transition state(s) for a specific reaction involving this compound. The reaction pathway analysis would connect the reactants, transition state(s), and products, providing a complete energetic profile of the reaction.

Bond Evolution Theory (BET) Applications

Bond Evolution Theory (BET) offers a dynamic perspective on chemical reactions, mapping the continuous changes in electronic structure along a reaction coordinate. It provides a detailed narrative of bond formation and cleavage, going beyond the static pictures of reactants, transition states, and products. While specific BET analyses on this compound are not extensively documented in current literature, the principles of BET can be applied to understand its potential reactive transformations.

A key feature of BET is the use of catastrophe theory to classify the changes in the electron density. This approach can identify the exact points along a reaction pathway where chemical events like the formation of a new bond or the breaking of an old one occur. For this compound, BET could be instrumental in analyzing reactions such as nucleophilic attack at the carbonyl carbons or electrophilic substitution on the thiophene (B33073) ring. The theory would describe the sequence of electronic rearrangements, for instance, in the hydrolysis of the ester group or the addition of a nucleophile to the trifluoroacetyl group. A recent re-evaluation of the BET framework has simplified the interpretation of these complex electronic rearrangements, suggesting that many chemical reactions can be understood through a limited set of fundamental "folds" in the potential energy surface chemrxiv.org.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a cinematic view of molecular behavior, tracking the movements of atoms and molecules over time. This technique is invaluable for understanding the conformational flexibility and intermolecular interactions of a compound like this compound.

The presence of single bonds in the ethyl ester and trifluoroacetyl side chains of this compound allows for considerable conformational freedom. MD simulations can explore the potential energy surface of the molecule to identify its most stable conformations and the energy barriers between them. For instance, simulations of ethyl esters have been used to understand their dynamic behavior in various environments mdpi.com. In the case of this compound, MD simulations would likely reveal the preferred orientations of the ester and ketone groups relative to the thiophene ring. This information is crucial as the conformation of a molecule can significantly influence its physical properties and biological activity. Studies on similar heterocyclic compounds have shown that even subtle changes in conformation can impact receptor binding affinity nih.gov.

A typical MD simulation would involve placing the molecule in a simulated environment (e.g., a box of solvent molecules) and then solving Newton's equations of motion for every atom in the system. The resulting trajectory provides a wealth of information about the molecule's dynamic properties.

Table 1: Representative Torsional Angles for Conformational Analysis of this compound

| Dihedral Angle | Description | Predicted Stable Conformations (degrees) |

| O=C-C-O (ester) | Orientation of the ethyl group relative to the carbonyl | ~0 (syn-periplanar), ~180 (anti-periplanar) |

| C-C-C=O (ketone) | Orientation of the trifluoroacetyl group relative to the thiophene ring | Planar with the ring or slightly twisted |

| Thiophene-C(ester) | Rotation of the entire ester group | Dependent on steric hindrance from the trifluoroacetyl group |

Note: The values in this table are predictive and based on general principles of conformational analysis. Specific values would require dedicated MD simulations.

Derivatives of this compound could potentially act as ligands for biological receptors. MD simulations are a cornerstone of modern drug design, used to predict and analyze how a ligand binds to its target protein. The trifluoromethyl group, for example, is known to be involved in specific interactions with protein binding pockets mdpi.com.

In a typical ligand-receptor MD simulation, the ligand is docked into the binding site of the receptor, and the stability of the resulting complex is assessed over time. These simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that contribute to binding affinity. For derivatives of this compound, MD simulations could predict binding modes and affinities for various receptors, guiding the design of new molecules with specific biological activities. For example, studies on thiophene derivatives have utilized MD simulations to understand their binding stability and interactions with viral glycoproteins nih.gov. The analysis of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) from these simulations can provide insights into the stability of the ligand-protein complex and the flexibility of different parts of the protein upon ligand binding nih.gov.

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical calculations can provide a range of numerical descriptors that quantify the electronic properties of a molecule and predict its reactivity. These descriptors are derived from the molecule's wave function or electron density and offer a more nuanced understanding of chemical behavior than simple structural rules.

For this compound, several quantum chemical descriptors can be calculated to predict its reactivity. The distribution of electric charge, for instance, can identify the most likely sites for nucleophilic or electrophilic attack. The carbonyl carbon of the trifluoroacetyl group is expected to be highly electrophilic due to the strong electron-withdrawing effect of the three fluorine atoms.

Other important descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO gap is a measure of the molecule's chemical stability and reactivity. A smaller gap generally indicates higher reactivity.

Conceptual Density Functional Theory (DFT) provides a powerful framework for defining and calculating reactivity descriptors. mdpi.com These include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution.

Electrophilicity Index (ω): A global reactivity index that quantifies the electrophilic power of a molecule.

These descriptors have been successfully used to predict the reactivity of various organic compounds, including those with carbonyl groups. nih.govnih.gov

Table 2: Predicted Quantum Chemical Descriptors for this compound and Related Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Electrophilicity Index (ω) |

| Thiophene | -8.87 | 0.43 | 9.30 | Low |

| Ethyl 2-thenoate | Lower than thiophene | Lower than thiophene | Smaller than thiophene | Moderate |

| This compound | Predicted to be lower | Predicted to be significantly lower | Predicted to be smaller | Predicted to be high |

| 2-(trifluoroacetyl)thiophene | - | - | - | High |

Note: The values for this compound are qualitative predictions based on the expected electronic effects of the substituents. Precise values would require specific quantum chemical calculations. Data for related compounds is included for comparison.

Structure Activity Relationship Sar Studies of Derivatives

Systematic Structural Modifications of Ethyl 5-trifluoroacetyl-2-thenoate

Systematic structural modifications of the lead compound, this compound, are methodical changes made to its chemical architecture to probe the impact of these alterations on its biological effects. Research in this area, particularly on related structures like 5-(trifluoroacetyl)thiophene-2-carboxamides, has provided valuable insights into the SAR of this class of compounds. These compounds have been identified as potent and selective class II histone deacetylase (HDAC) inhibitors nih.gov.

The core scaffold of this compound consists of a central thiophene (B33073) ring, an ethyl ester group at the 2-position, and a trifluoroacetyl group at the 5-position. Each of these components can be systematically modified.

Modifications of the Thiophene Ring: The thiophene ring itself can be substituted with various groups at the 3- and 4-positions. Introducing small alkyl, halogen, or alkoxy groups can influence the electronic properties and steric profile of the molecule, which in turn can affect its interaction with biological targets.

Modifications of the Ethyl Ester Group: The ethyl ester at the 2-position is a key site for modification. Variations can include:

Altering the length of the alkyl chain (e.g., methyl, propyl, butyl esters).

Introducing branching in the alkyl chain (e.g., isopropyl, tert-butyl esters).

Replacing the ester with other functional groups such as amides, carboxylic acids, or nitriles. For instance, the conversion of the ester to a carboxamide has been a key step in developing potent HDAC inhibitors from the related 5-(trifluoroacetyl)thiophene scaffold nih.gov.

Modifications of the Trifluoroacetyl Group: The trifluoroacetyl group at the 5-position is a strong electron-withdrawing group and a potential site for metabolic attack. Modifications can involve:

Replacing the trifluoromethyl group with other halogenated alkyl groups (e.g., trichloromethyl, pentafluoroethyl).

Altering the ketone to other functionalities like an oxime or a hydrazone.

The synthesis of such derivatives often involves the trifluoroacetylation of appropriately substituted electron-rich thiophenes using reagents like trifluoroacetic anhydride (B1165640), often in the presence of a base like pyridine (B92270) to achieve good yields unit.no.

A hypothetical series of modifications to probe the SAR of this compound could be represented as follows:

| Modification Site | Parent Structure (this compound) | Example Modifications |

| Thiophene Ring (Position 3) | H | -CH₃, -Cl, -OCH₃ |

| Ester Group (Position 2) | -COOCH₂CH₃ | -COOCH₃, -CONH₂, -COOH |

| Acyl Group (Position 5) | -COCF₃ | -COCH₃, -COCCl₃ |

These systematic changes allow researchers to build a comprehensive picture of the SAR, guiding the design of more effective molecules.

Impact of Substituent Effects on Reactivity and Biological Activity

The electronic and steric effects of substituents play a pivotal role in modulating the reactivity and biological activity of this compound derivatives. The thiophene ring is an electron-rich aromatic system, and the nature of the substituents at various positions can significantly alter its electron density and, consequently, its reactivity and interactions with biological macromolecules.

The trifluoroacetyl group at the 5-position is a potent electron-withdrawing group. This deactivates the thiophene ring towards electrophilic substitution but activates the ring for nucleophilic attack. The presence of this group is often crucial for biological activity, as seen in the case of 5-(trifluoroacetyl)thiophene-2-carboxamides as HDAC inhibitors nih.gov.

A classification structure-activity relationship (CSAR) study on the genotoxicity of a diverse set of thiophene derivatives has highlighted the importance of various molecular descriptors, which are influenced by substituents, in determining their biological effects researchgate.net. Although this study did not specifically include this compound, it provides a framework for understanding how substituents can impact the biological profile of thiophene-containing compounds. For example, the presence of certain substituents can contribute to genotoxicity, a critical consideration in drug design researchgate.net.

The nature of the substituent at the 2-position also has a profound impact. An ester group, such as the ethyl thenoate, can act as a hydrogen bond acceptor and can be hydrolyzed by esterases in vivo, which can be a metabolic liability or a prodrug strategy. Replacing the ester with an amide, as in the case of the HDAC inhibitors, can lead to more stable compounds with altered biological activity profiles nih.gov.

The following table summarizes the expected impact of different types of substituents on the properties of the thiophene ring:

| Substituent Type at Position 3 or 4 | Electronic Effect | Expected Impact on Reactivity | Potential Impact on Biological Activity |

| Electron-Donating Groups (e.g., -CH₃, -OCH₃) | Increase electron density of the thiophene ring. | May enhance electrophilic substitution and alter nucleophilic substitution patterns. | Can modulate binding affinity to the target protein through electronic and steric interactions. |

| Electron-Withdrawing Groups (e.g., -Cl, -NO₂) | Decrease electron density of the thiophene ring. | May facilitate nucleophilic substitution and deactivate the ring towards electrophilic attack. | Can influence metabolic stability and target engagement. |

Studies on other thiophene derivatives have shown that the introduction of specific substituents can lead to potent biological activities, such as antibacterial and antioxidant effects. For example, in a series of novel thiophene-2-carboxamide derivatives, the presence of an amino group was found to be more potent than hydroxyl or methyl groups for both antioxidant and antibacterial activity nih.gov.

Development of Quantitative Structure-Activity Relationships (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structures of a series of compounds with their biological activities. These models are invaluable tools in medicinal chemistry for predicting the activity of novel compounds and for understanding the physicochemical properties that are important for their biological effects.

While a specific QSAR model for this compound derivatives is not publicly available, the principles of QSAR can be applied to this class of compounds. A typical QSAR study would involve the following steps:

Data Set Selection: A series of structurally related derivatives of this compound with measured biological activity (e.g., IC₅₀ values for enzyme inhibition) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would be used to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques.

A relevant example is the classification SAR (CSAR) study on the genotoxicity of thiophene derivatives, which successfully developed models to classify compounds as genotoxic or non-genotoxic based on their structural features researchgate.net. The models used various descriptors to achieve high prediction accuracy, demonstrating the feasibility of QSAR for this class of heterocycles researchgate.net.

For a hypothetical QSAR model for this compound derivatives as, for instance, HDAC inhibitors, the following descriptors might be important:

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

| Electronic | Dipole moment, Partial charges on atoms | Influences electrostatic interactions with the active site of the enzyme. |

| Steric | Molecular volume, Surface area | Determines the fit of the molecule into the binding pocket. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Affects the ability of the compound to cross cell membranes and interact with hydrophobic pockets in the target. |

| Topological | Connectivity indices | Encodes information about the branching and shape of the molecule. |

The development of robust QSAR models for this compound derivatives would significantly accelerate the discovery of new and more effective therapeutic agents by allowing for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and biological testing.

Future Directions and Emerging Research Avenues

Exploration of New Synthetic Pathways

The synthesis of trifluoromethyl ketones is a rapidly evolving area of organic chemistry, and these advancements can be extrapolated to develop novel and more efficient routes to Ethyl 5-trifluoroacetyl-2-thenoate. organic-chemistry.org Current methods for creating similar structures often rely on traditional organometallic reagents or harsh reaction conditions. Future research is likely to focus on more sustainable and versatile synthetic methodologies.

One promising avenue is the use of photoredox catalysis . A recently developed dual nickel/photoredox catalysis system enables the cross-coupling of aldehydes with α-trifluoromethyl alkyl bromides under mild conditions, utilizing visible light and ambient temperatures without the need for a strong base. acs.org Adapting this method to a suitable thiophene-based aldehyde precursor could provide a more efficient and functional-group-tolerant synthesis of this compound.

Another area of exploration is the direct trifluoroacetylation of thiophene (B33073) derivatives . Research into the chemoselective α-trifluoroacetylation of tertiary amides using trifluoroacetic anhydride (B1165640) and a weak base suggests that similar direct C-H functionalization approaches could be developed for the thiophene ring of ethyl 2-thenoate. organic-chemistry.org This would represent a highly atom-economical and straightforward pathway to the target molecule.

The table below summarizes potential new synthetic approaches and their key advantages.

| Synthetic Approach | Precursors | Key Advantages |

| Photoredox Catalysis | Thiophene-2-carboxaldehyde derivative, α-trifluoromethyl alkyl bromide | Mild reaction conditions, high functional group tolerance, avoids strong bases. acs.org |

| Direct C-H Trifluoroacetylation | Ethyl 2-thenoate, Trifluoroacetic anhydride source | High atom economy, potentially fewer synthetic steps. organic-chemistry.org |

| Flow Chemistry | Suitably functionalized thiophene and trifluoroacetylating agent | Enhanced safety, scalability, and precise control over reaction parameters. |

Expansion of Applications in Interdisciplinary Fields

The unique combination of a fluorinated ketone and a thiophene ring in this compound opens up a wide array of potential applications across various scientific disciplines. The introduction of fluorine atoms or trifluoromethyl groups is a common strategy in medicinal chemistry to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. acs.orgwikipedia.org

In medicinal chemistry , this compound could serve as a valuable building block for the synthesis of novel therapeutic agents. Thiophene derivatives are known to exhibit a broad spectrum of biological activities, including as anticancer, anti-inflammatory, and antimicrobial agents. nih.gov The trifluoroacetyl group can act as a key pharmacophore, potentially targeting specific enzymes or receptors.

In materials science , fluorinated thiophenes are of significant interest for the development of advanced organic materials. researchgate.net These materials often exhibit unique electronic properties, making them suitable for applications in organic thin-film transistors (OTFTs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). rsc.orgdntb.gov.ua The specific substitution pattern of this compound could lead to novel materials with tailored charge transport and photophysical properties.

In agrochemicals , the incorporation of fluorine can lead to compounds with enhanced pesticidal or herbicidal activity. wikipedia.org Future research could explore the potential of derivatives of this compound in this sector.

Advanced Computational Modeling for Predictive Research

Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery and development of new molecules. For this compound, these techniques can provide profound insights into its properties and reactivity, guiding future experimental work.

Density Functional Theory (DFT) can be employed to calculate the electronic structure, molecular geometry, and spectroscopic properties of the molecule. rsc.org This can help in understanding its reactivity and predicting the outcomes of potential chemical reactions. For instance, DFT calculations can elucidate the effect of the trifluoromethyl group on the aromaticity and reactivity of the thiophene ring.

Molecular Dynamics (MD) simulations can be used to study the conformational dynamics of the molecule and its interactions with biological macromolecules or materials interfaces. numberanalytics.com This is particularly relevant for predicting its potential as a drug candidate or for understanding its performance in an organic electronic device.

The table below outlines the potential applications of computational modeling for this compound.

| Computational Technique | Predicted Properties | Potential Impact |

| Density Functional Theory (DFT) | Electronic structure, reactivity, spectroscopic properties. rsc.org | Guide synthetic pathway development, predict reaction mechanisms. |

| Molecular Dynamics (MD) | Conformational analysis, intermolecular interactions. numberanalytics.com | Predict binding affinity to biological targets, understand material morphology. |

| Quantitative Structure-Activity Relationship (QSAR) | Biological activity, toxicity. nih.govmdpi.com | Prioritize synthetic targets for drug discovery, assess potential risks. |

Potential for Enantioselective Synthesis and Chiral Discrimination

The trifluoroacetyl group in this compound is attached to a prochiral carbon atom. The reduction of the ketone can lead to the formation of a chiral alcohol, opening the door to the development of enantioselective synthetic methods. The synthesis of single enantiomers is of paramount importance in the pharmaceutical industry, as different enantiomers can have vastly different biological activities.

Asymmetric catalysis offers powerful strategies for the enantioselective reduction of ketones. The Corey-Bakshi-Shibata (CBS) reduction , which utilizes a chiral oxazaborolidine catalyst, is a well-established method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. wordpress.com This method could potentially be applied to this compound to produce either enantiomer of the corresponding alcohol with high enantiomeric excess.

Furthermore, enzyme-catalyzed kinetic resolution presents a green and highly selective alternative. Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), have been successfully used for the resolution of racemic trifluoromethyl-containing alcohols. researchgate.net

The development of methods for chiral discrimination will also be crucial. This involves the use of techniques that can distinguish between the two enantiomers. Advanced spectroscopic methods, such as circular dichroism, can be enhanced through the use of chiral cavities to provide a clear signature of the chiral molecules. aps.org

The potential for creating and analyzing chiral versions of this molecule significantly broadens its research horizons, particularly in the context of stereoselective interactions with biological systems.

Q & A

Q. How can computational modeling optimize reaction pathways for synthesizing this compound?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict energy barriers for key steps like trifluoroacetylation or esterification. Compare simulated IR spectra with experimental data to validate transition states. Use software like Gaussian or ORCA .

- Data Contradiction Analysis : If experimental yields are lower than computational predictions, investigate solvent effects (e.g., dielectric constant) or side reactions (e.g., thiophene ring fluorination) using LC-MS/MS to identify byproducts .

Q. What strategies resolve conflicting spectral data between trifluoroacetyl and thiophene moieties in this compound?

- Methodological Answer : Combine 2D NMR techniques (e.g., COSY, NOESY) to resolve overlapping signals. For ambiguous ¹⁹F NMR peaks, use variable-temperature NMR to distinguish dynamic effects from structural anomalies. Cross-reference with X-ray crystallography if crystalline derivatives are obtainable .

- Case Study Example : A 2024 study on trifluoroacetyl-thiophene derivatives reported conflicting ¹³C NMR shifts due to conformational flexibility. Resolution involved synthesizing a rigid analog and comparing DFT-optimized structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.